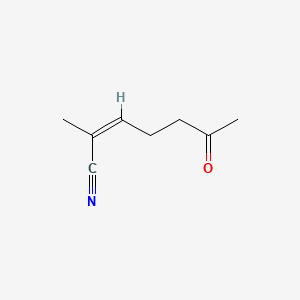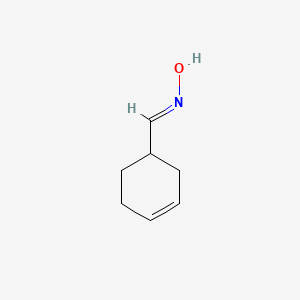
(Z)-2-methyl-6-oxohept-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-methyl-6-oxohept-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group, a ketone, and a double bond in the (Z)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methyl-6-oxohept-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-3-buten-2-ol and acetonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of acetonitrile.
Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the formation of the double bond in the (Z)-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-methyl-6-oxohept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, amines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-2-methyl-6-oxohept-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (Z)-2-methyl-6-oxohept-2-enenitrile exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity and affecting metabolic pathways.
Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methyl-6-oxohept-2-enenitrile: The (E)-isomer of the compound, which has different spatial arrangement and reactivity.
2-methyl-6-oxoheptanenitrile: A similar compound lacking the double bond, resulting in different chemical properties.
2-methyl-6-hydroxyhept-2-enenitrile: A hydroxylated derivative with distinct reactivity and applications.
Uniqueness
(Z)-2-methyl-6-oxohept-2-enenitrile is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties compared to its isomers and derivatives
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(Z)-2-methyl-6-oxohept-2-enenitrile |
InChI |
InChI=1S/C8H11NO/c1-7(6-9)4-3-5-8(2)10/h4H,3,5H2,1-2H3/b7-4- |
InChI Key |
SWDKVHPBZCGTFB-DAXSKMNVSA-N |
Isomeric SMILES |
CC(=O)CC/C=C(/C)\C#N |
Canonical SMILES |
CC(=O)CCC=C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)


![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)

![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)

![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
